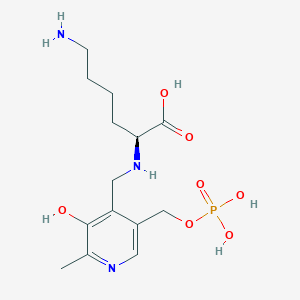

N(2)-(5'-phosphopyridoxyl)-L-lysine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]hexanoic acid |

|---|---|

InChI |

InChI=1S/C14H24N3O7P/c1-9-13(18)11(10(6-16-9)8-24-25(21,22)23)7-17-12(14(19)20)4-2-3-5-15/h6,12,17-18H,2-5,7-8,15H2,1H3,(H,19,20)(H2,21,22,23)/t12-/m0/s1 |

SMILES |

CC1=NC=C(C(=C1O)CNC(CCCCN)C(=O)O)COP(=O)(O)O |

bioactivity |

Gram+ & Gram-, Fungi, |

sequence |

KIKFLKVLT |

Origin of Product |

United States |

Central Role of Pyridoxal 5 Phosphate Plp in Diverse Enzymatic Catalysis

Pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, is one of nature's most versatile coenzymes, participating in approximately 4% of all classified enzymatic activities. wikipedia.orgnih.gov Its remarkable catalytic prowess is attributed to its ability to form a Schiff base with the amino group of a substrate, and then act as an electrophilic catalyst, stabilizing various types of carbanionic reaction intermediates. wikipedia.orgnih.gov This allows PLP-dependent enzymes to catalyze a wide array of chemical transformations crucial for cellular metabolism. nih.gov

These reactions include:

Transamination: The transfer of an amino group from an amino acid to a keto acid, essential for amino acid synthesis and degradation. patsnap.com

Decarboxylation: The removal of a carboxyl group, a key step in the synthesis of neurotransmitters like GABA, dopamine, and serotonin. patsnap.comebi.ac.uk

Racemization: The interconversion of L- and D-amino acids. patsnap.com

β-elimination and γ-elimination: The removal of groups from the β and γ carbons of amino acids. libretexts.org

Aldol cleavages and condensations: The breaking and forming of carbon-carbon bonds. nih.gov

The versatility of PLP is rooted in the chemistry of its pyridine (B92270) ring and the reactive aldehyde group. wikipedia.orgpatsnap.com The pyridine ring acts as an "electron sink," withdrawing electrons to stabilize the negative charge that develops on the substrate during the reaction.

Fundamental Importance of Lysine Residues in Plp Enzyme Active Sites

In the resting state of almost all PLP-dependent enzymes, the PLP cofactor is not free but is covalently attached to the enzyme via a Schiff base linkage. wikipedia.orgebi.ac.uk This linkage, known as an internal aldimine , is formed between the aldehyde group of PLP and the ε-amino group of a highly conserved lysine (B10760008) residue within the enzyme's active site. ebi.ac.uklibretexts.org This internal aldimine is a central feature of PLP catalysis.

The catalytic cycle begins when an amino acid substrate enters the active site. The α-amino group of the substrate displaces the ε-amino group of the active site lysine, forming a new Schiff base between the substrate and PLP. libretexts.org This new complex is called the external aldimine . libretexts.org The formation of the external aldimine is a critical step known as transaldimination and is the starting point for the diverse reactions catalyzed by these enzymes. wikipedia.org The lysine residue, having been displaced, is then often positioned to act as a general base or acid during the subsequent catalytic steps. wikipedia.org

The stability of the internal aldimine and the efficiency of its conversion to the external aldimine are influenced by the microenvironment of the active site, including the presence of other amino acid residues that interact with the PLP-lysine adduct. wikipedia.org

N 2 5 Phosphopyridoxyl L Lysine As a Model Covalent Adduct and Mechanistic Probe

Mechanistic Basis of Schiff Base Formation between Pyridoxal 5'-Phosphate and Amine Groups in Biological Contexts

The formation of a Schiff base is a fundamental reaction in the catalytic cycle of all PLP-dependent enzymes. wikipedia.orgnih.gov This process involves the reaction between the aldehyde group of PLP and an amino group. nih.gov In the enzyme's active site, the PLP is initially bound to the ε-amino group of a specific lysine residue, forming what is known as an "internal aldimine". wikipedia.orgnih.gov

The catalytic cycle begins when an amino acid substrate, with its own α-amino group, enters the active site. wikipedia.org The substrate's amino group displaces the enzyme's lysine residue in a process called transaldimination. wikipedia.org This exchange leads to the formation of a new Schiff base between the PLP and the substrate, referred to as the "external aldimine". nih.govresearchgate.net The entire process proceeds through an unstable intermediate known as a carbinolimine or a gem-diamine. nih.govmdpi.com

The stability and hydrolysis of these Schiff bases are influenced by various factors, including pH and the presence of ionic groups in the vicinity of the imine bond. mdpi.comnih.gov The rate of Schiff base formation and hydrolysis is dependent on the protonation state of the reactants. researchgate.net Specifically, the absence of ionic groups near the imine bond appears to enhance stability. nih.gov

This compound as a Stable Chemical Analog of Enzymatic Aldimine Intermediates

This compound is an L-lysine derivative that results from the reductive alkylation of the N2-position of L-lysine by pyridoxal-5-phosphate. ebi.ac.uk This reduction process creates a stable secondary amine linkage, in contrast to the reversible imine (Schiff base) linkage of the natural enzymatic intermediates. This stability makes it an invaluable tool for researchers.

Scientists have utilized this compound as a hapten to generate monoclonal antibodies. nih.gov This approach allows for the study of the catalytic properties of these antibodies and provides insights into the mechanisms of PLP-dependent reactions. nih.gov Because it mimics the structure of the transient aldimine intermediates, it can be used to probe the binding and catalytic mechanisms of enzymes and catalytic antibodies. ebi.ac.uknih.gov

Structural Considerations and Conformational Dynamics within Enzyme Active Sites

The interaction between PLP-adducts and the enzyme active site is a dynamic process involving significant conformational changes. researchgate.net Many PLP-dependent enzymes are known to switch between an "open," less active conformation and a "closed," fully active state upon substrate binding. researchgate.net This conformational change is crucial for properly positioning the substrate and catalytic groups, as well as excluding water molecules from the active site to favor catalysis. researchgate.net

The binding of PLP itself is stabilized by interactions with various residues within the active site. mdpi.com For instance, the phosphate group of PLP often forms an ion-pair with a conserved arginine residue. mdpi.com The pyridine (B92270) ring of the PLP can be situated in a hydrophobic pocket, shielded from the solvent. nih.gov

Comparative Analysis of Planar versus Non-planar Adduct Geometries

The geometry of the PLP-substrate adduct, specifically its planarity, is a critical factor in catalysis. The external aldimine intermediate is thought to be planar, which facilitates the delocalization of electrons and stabilizes the carbanionic intermediates that are common in PLP-catalyzed reactions. nih.gov

However, this compound has been described as a non-planar analog of the planar, resonance-stabilized coenzyme-substrate adducts. nih.gov This non-planarity arises from the reduced secondary amine linkage. The study of both planar and non-planar analogs helps to elucidate the importance of the planar geometry for the different steps of the catalytic cycle. While it was once believed that certain tautomers were inherently planar or non-planar, more recent structural data has shown that both planar and non-planar conformations can exist for various Schiff base derivatives. researchgate.net

Stereochemical Implications in Enzyme-Adduct Interactions

The stereochemistry of the enzyme-adduct interaction is fundamental to the specificity of PLP-dependent enzymes. nih.gov The enzyme's active site creates a chiral environment that dictates the precise orientation of the substrate and the cofactor. This control is essential for determining which bond to the α-carbon of the amino acid substrate will be cleaved.

Insights into Transamination Reactions and Aminotransferases

Aminotransferases, or transaminases, are a major class of PLP-dependent enzymes that facilitate the transfer of an amino group from an amino acid to a keto acid, a critical step in amino acid metabolism. nih.govwikipedia.org The mechanism involves two half-reactions in a "ping-pong bi-bi" kinetic model. nih.gov The use of this compound and its derivatives has provided significant insights into this process.

Mimicry of External Aldimine Formation

The formation of the external aldimine is a prerequisite for all PLP-dependent enzymatic reactions. researchgate.net this compound serves as a stable mimic of the external aldimine intermediate formed between PLP and an amino acid substrate. nih.gov This allows researchers to trap and study the enzyme-substrate complex at a key stage of the reaction pathway. In its natural state, the enzyme contains an internal aldimine where PLP is covalently linked to an active site lysine. beilstein-institut.de Upon substrate binding, a transaldimination reaction occurs, where the substrate's amino group replaces the lysine's amino group, forming the external aldimine. nih.govbeilstein-institut.de The stability of analogs like this compound enables detailed structural and spectroscopic analysis of the active site, revealing the precise interactions that govern catalysis.

For instance, studies on antibodies raised against N(alpha)-(5'-phosphopyridoxyl)-L-lysine have demonstrated the ability to catalyze PLP-dependent reactions. nih.gov These antibodies, by binding to a transition state analog, effectively mimic the function of natural aminotransferases. Screening of these antibodies for their ability to bind the planar Schiff base formed between PLP and norleucine, an obligatory intermediate, has been a key step in identifying catalytically active clones. nih.gov

Probing Substrate Specificity and Enantioselectivity

The use of this compound analogs has been instrumental in understanding the factors that determine the substrate specificity and enantioselectivity of aminotransferases. By modifying the lysine portion of the analog, researchers can probe how different side chains interact with the enzyme's active site.

For example, studies using antibodies elicited against N(alpha)-(5'-phosphopyridoxyl)-L-lysine have shown that some clones preferentially bind the Schiff base formed with L-norleucine, while others prefer the D-enantiomer. nih.gov This highlights the role of the binding pocket in discriminating between different stereoisomers. Further investigation of these catalytic antibodies revealed that some could catalyze not only aldimine formation but also α,β-elimination and transamination reactions, often with a preference for D-amino acids. nih.govebi.ac.uk

The structural basis for this enantioselectivity was elucidated through crystallographic studies of an antibody Fab fragment complexed with various N(2)-(5'-phosphopyridoxyl)-alanine adducts. ebi.ac.uk These studies revealed that specific residues within the antibody's active site, selected by the hapten during immunization, create an environment that favors the reaction with one enantiomer over the other. ebi.ac.uk

| Enzyme/Antibody | Analog Used | Key Finding |

| Catalytic Antibody 15A9 | N(2)-(5'-phosphopyridoxyl)-L-alanine | Structural analysis revealed the basis for D-amino acid transamination selectivity. ebi.ac.uk |

| Hapten-binding antibodies | N(alpha)-(5'-phosphopyridoxyl)-L-lysine | Demonstrated preferential binding to Schiff bases of either L- or D-norleucine, indicating enantioselectivity. nih.gov |

Studies on Racemization Mechanisms and Racemases

Amino acid racemases are PLP-dependent enzymes that catalyze the interconversion of L- and D-amino acid enantiomers. nih.gov These enzymes are crucial for various biological processes, particularly in bacteria for the synthesis of D-amino acids required for cell wall peptidoglycan. nih.gov The study of these enzymes has been greatly aided by the use of stable intermediate analogs.

Investigation of Proton Transfer Pathways

The catalytic mechanism of alanine (B10760859) racemase involves the abstraction of the α-proton from one enantiomer and its subsequent addition to the other, proceeding through a planar quinonoid intermediate. A key question in this process is the pathway of proton transfer between the two catalytic bases in the active site.

Crystallographic studies of alanine racemase from Bacillus stearothermophilus bound to the intermediate analogs N-(5'-phosphopyridoxyl)-L-alanine (PLP-L-Ala) and N-(5'-phosphopyridoxyl)-D-alanine (PLP-D-Ala) have provided critical insights. nih.govresearchgate.net These structures showed that the α-hydrogen of the L-alanine moiety is positioned near a tyrosine residue (Tyr265'), while the α-hydrogen of the D-alanine moiety is near a lysine residue (Lys39). nih.gov This supports a two-base mechanism where Tyr265' abstracts the proton from L-alanine and Lys39 abstracts it from D-alanine. nih.gov

Crucially, these studies revealed that the carboxyl group of the substrate itself appears to mediate the proton transfer between the two catalytic residues, as no other amino acid side chains or water molecules were found in a suitable position to perform this role. nih.govresearchgate.net This direct participation of the substrate in the catalytic mechanism is a significant finding facilitated by the use of these stable analogs.

| Enzyme | Analog Used | Key Finding |

| Alanine Racemase (Bacillus stearothermophilus) | N-(5'-phosphopyridoxyl)-L-alanine and N-(5'-phosphopyridoxyl)-D-alanine | The substrate's carboxyl group directly mediates proton transfer between the catalytic bases Lys39 and Tyr265'. nih.govresearchgate.net |

| K39A mutant of Alanine Racemase | - | Chemical rescue studies with methylamine (B109427) suggest Lys39 acts as the base catalyst specific to the D-enantiomer of alanine. nih.gov |

Analysis of Alpha,Beta-Elimination Reactions

PLP-dependent enzymes can also catalyze α,β-elimination reactions, where a substituent is removed from the β-carbon of an amino acid. The use of this compound analogs has been valuable in dissecting the mechanisms of these reactions.

Antibodies raised against N(alpha)-(5'-phosphopyridoxyl)-L-lysine have been shown to catalyze the PLP-dependent α,β-elimination of β-chloroalanine. nih.gov The screening process for these catalytic antibodies involved identifying clones that could bind the external aldimine intermediate, highlighting the importance of this intermediate in the catalytic pathway. nih.gov The fact that some of these antibodies also catalyzed transamination reactions suggests a common mechanistic branch point, with the fate of the intermediate being determined by the specific active site environment. nih.gov

Furthermore, the study of O-acetylserine sulfhydrylase, a PLP-dependent enzyme that catalyzes a β-elimination reaction, has shown that the reaction proceeds via an anti-E2 mechanism, a unique finding among this class of enzymes. nih.gov While not directly using this compound, this research underscores the diversity of mechanisms within PLP-dependent catalysis, a field where stable analogs are crucial for mechanistic elucidation.

Exploration of Aminomutase Activity and Radical Mechanisms

Aminomutases are a fascinating subclass of PLP-dependent enzymes that catalyze the 1,2-shift of an amino group between adjacent carbons on a substrate. nih.govresearchgate.net Several of these enzymes employ a radical-based mechanism, a departure from the more common carbanionic intermediates.

In enzymes like lysine 2,3-aminomutase, the reaction is initiated by a 5'-deoxyadenosyl radical, which abstracts a hydrogen atom from the substrate. nih.gov PLP plays a crucial role in stabilizing the subsequent radical intermediates. The external aldimine formed between the substrate and PLP undergoes radical addition to form a key azacyclopropylcarbinyl radical intermediate. nih.govresearchgate.net

While direct studies using this compound in these radical enzymes are less common, the principles of external aldimine formation are fundamental to their mechanism. The stability of the PLP-substrate linkage is essential for controlling the radical rearrangements. Spectroscopic studies on lysine 5,6-aminomutase, which uses adenosylcobalamin to generate the initial radical, have been instrumental in characterizing the radical intermediates involved in the amino group transfer. nih.govebi.ac.uk These studies, often employing substrate analogs, have revealed the intricate interplay between the cofactors and the enzyme in orchestrating these complex radical reactions. nih.gov

| Enzyme | Key Mechanistic Feature |

| Lysine 2,3-aminomutase | Utilizes a 5'-deoxyadenosyl radical to initiate a radical-based 1,2-amino group shift. nih.gov |

| Lysine 5,6-aminomutase | Employs adenosylcobalamin and PLP to catalyze a radical-mediated 1,2-amino shift. nih.govebi.ac.uk |

Synergistic Action of Coenzyme B12 and PLP

While most PLP-dependent enzymes function independently, a fascinating subset requires the synergistic action of another cofactor, adenosylcobalamin (AdoCbl), a derivative of vitamin B12. nih.gov This collaboration is particularly evident in a class of enzymes known as aminomutases, which catalyze the 1,2-rearrangement of an amino group on a substrate. nih.gov

Two notable examples are lysine 5,6-aminomutase (5,6-LAM) and lysine 2,3-aminomutase (2,3-LAM). nih.gov

Lysine 5,6-aminomutase (5,6-LAM): This enzyme catalyzes the reversible isomerization of D-lysine to 2,5-diaminohexanoate and L-β-lysine to 3,5-diaminohexanoate. nih.gov The reaction mechanism is a non-classical, free-radical process. AdoCbl initiates radical propagation, which is then transferred to the external aldimine formed between PLP and the lysine substrate. nih.gov

Lysine 2,3-aminomutase (2,3-LAM): This enzyme facilitates the interconversion of L-α-lysine and L-β-lysine. nih.gov Unlike 5,6-LAM, which uses AdoCbl directly, 2,3-LAM employs S-adenosylmethionine (AdoMet) and a [4Fe-4S]+ cluster to mediate hydrogen transfer through radical propagation. nih.gov

The synergy between PLP and coenzyme B12 derivatives highlights the intricate and diverse catalytic strategies employed by enzymes. The PLP cofactor positions the substrate and facilitates the initial steps, while the B12 cofactor enables the radical-based rearrangement.

Characterization of Transient Radical Intermediates Using Adduct Analogs

The study of transient radical intermediates in PLP-dependent enzymes is crucial for understanding their reaction mechanisms, particularly for those involving coenzyme B12. The high reactivity and short lifespan of these intermediates make them challenging to observe directly. The use of adduct analogs, which mimic the structure of reaction intermediates but are more stable, has been instrumental in their characterization.

Pyridoxal-5'-phosphate (PLP) Schiff's bases of 2-aminoacrylate are key intermediates in β-elimination and β-substitution reactions catalyzed by PLP-dependent enzymes. nih.gov These enzymes are broadly categorized into the α-family, which primarily catalyzes β-eliminations, and the β-family, which catalyzes both β-elimination and β-substitution reactions. nih.gov Techniques such as UV-visible absorption and fluorescence spectroscopy, X-ray and neutron crystallography, and NMR spectroscopy have been employed to identify and characterize these aminoacrylate intermediates. nih.gov

For enzymes that utilize radical mechanisms, such as lysine 5,6-aminomutase, analogs of the substrate-PLP adduct can be used to trap the enzyme in a state that allows for the spectroscopic detection of radical species. These studies provide invaluable data on the electronic structure and geometry of the intermediates, shedding light on how the enzyme controls the reactivity of these highly unstable species.

Mechanistic Understanding of Suicide Inhibition

Suicide inhibition, also known as mechanism-based inhibition, is an irreversible process where an enzyme converts a substrate analog into a reactive species that covalently modifies the active site, leading to permanent inactivation. wikipedia.orggenscript.com This strategy is a powerful tool for both studying enzyme mechanisms and for the rational design of highly specific drugs. wikipedia.org

PLP-dependent enzymes are particularly susceptible to suicide inhibition due to the nature of their catalytic cycle, which involves the formation of reactive intermediates. beilstein-institut.de A classic example is the inhibition of ornithine decarboxylase by α-difluoromethylornithine (DFMO), a drug used to treat sleeping sickness. genscript.com

The mechanism of suicide inhibition typically involves the following steps:

The inhibitor, designed to mimic the natural substrate, binds to the enzyme's active site.

The enzyme proceeds with its normal catalytic mechanism, modifying the inhibitor.

This enzymatic modification unmasks a latent reactive group within the inhibitor.

The reactive group then forms a covalent bond with a nucleophilic residue in the active site, irreversibly inactivating the enzyme. nih.gov

The design of suicide inhibitors for PLP-dependent enzymes often targets the formation of the external aldimine and the subsequent electronic rearrangements facilitated by the PLP cofactor. unl.edu

Investigations of Decarboxylation Reactions and Decarboxylases

Decarboxylation, the removal of a carboxyl group and the release of carbon dioxide, is a fundamental biochemical reaction. nih.gov PLP-dependent decarboxylases play a vital role in the metabolism of amino acids, producing essential amines, including neurotransmitters and precursors for polyamines. uib.noresearchgate.net These enzymes are also significant in the biosynthesis of a wide range of natural products, such as alkaloids. nih.govacs.org

The general mechanism for α-decarboxylation by PLP-dependent enzymes is well-established. nih.govacs.org It begins with the formation of an external aldimine between the amino acid substrate and the PLP cofactor. nih.govacs.org This is followed by decarboxylation, where the PLP acts as an electron sink to stabilize the resulting carbanionic intermediate, forming a quinonoid species. nih.gov

Recent research has focused on the structural and biochemical characterization of specific PLP-dependent decarboxylases to understand their substrate specificity and physiological roles. For instance, studies on glutamate (B1630785) decarboxylase-like 1 (GADL1) and cysteine sulfinic acid decarboxylase (CSAD) have revealed their roles in the production of β-alanine, carnosine, and taurine. uib.no GADL1 decarboxylates aspartate to β-alanine and cysteine sulfinic acid (CSA) to hypotaurine (B1206854), while CSAD also decarboxylates CSA to hypotaurine with a higher affinity. uib.no

Table 1: Investigated PLP-Dependent Decarboxylases and their Functions

| Enzyme | Substrate(s) | Product(s) | Physiological Role |

| Glutamate Decarboxylase-Like 1 (GADL1) | Aspartate, Cysteine Sulfinic Acid (CSA) | β-Alanine, Hypotaurine | Production of carnosine and taurine. uib.no |

| Cysteine Sulfinic Acid Decarboxylase (CSAD) | Cysteine Sulfinic Acid (CSA) | Hypotaurine | Production of taurine. uib.no |

| Ornithine Decarboxylase (ODC) | Ornithine | Putrescine | Initiates polyamine biosynthesis. researchgate.net |

The investigation of these enzymes, including their tissue distribution and the effects of their knockout in model organisms, provides crucial information for understanding their biological significance and for potential therapeutic applications. uib.no

Application of N 2 5 Phosphopyridoxyl L Lysine in Catalytic Antibody Research Abzymes

Strategic Design and Chemical Synthesis of N(2)-(5'-phosphopyridoxyl)-L-lysine as a Hapten

The design of this compound as a hapten is rooted in the fundamental principles of enzyme catalysis, particularly the transition state theory. nih.gov This theory posits that enzymes accelerate reactions by binding to and stabilizing the transition state more strongly than the ground state of the substrate. nih.gov In the context of PLP-dependent enzymes, a key intermediate is the Schiff base formed between the aldehyde group of PLP and the amino group of an amino acid substrate. nih.govnih.gov

This compound is a stable, non-planar analog of the planar, resonance-stabilized coenzyme-substrate adducts that are formed during PLP-dependent amino acid reactions. nih.gov Its synthesis involves the reductive alkylation of the N2-position of L-lysine with pyridoxal-5-phosphate. ebi.ac.uk This creates a stable single bond between the coenzyme and amino acid components, effectively "freezing" a structure that resembles an intermediate state in the catalytic cycle. msu.ru The rationale behind this design is to elicit antibodies that possess a binding pocket complementary to this transition-state-like structure, thereby predisposing them to catalyze reactions involving the formation of similar intermediates. ucsf.edu

The hapten is then conjugated to a carrier protein to render it immunogenic, a necessary step for eliciting a robust antibody response upon immunization of a host animal. nih.gov

Methodologies for Elicitation and Screening of PLP-Dependent Catalytic Antibodies

The generation of PLP-dependent catalytic antibodies begins with the immunization of laboratory animals, typically mice, with the protein-conjugated this compound hapten. nih.gov Following a period of immunization to stimulate an immune response, hybridoma technology is employed to produce monoclonal antibodies. nih.gov This technique involves fusing antibody-producing B cells from the spleen of the immunized animal with myeloma (cancerous plasma) cells to create immortalized hybridoma cell lines, each producing a single type of monoclonal antibody.

A critical and challenging step is the screening of the resulting library of monoclonal antibodies to identify those with the desired catalytic activity. A multi-step screening process is often employed: nih.govnih.gov

Hapten Binding: Initial screening identifies antibodies that bind to the this compound hapten.

Schiff Base Binding: A more discriminating screening step involves assessing the antibodies' ability to bind the planar Schiff base formed between PLP and an amino acid, such as D- or L-norleucine. nih.gov This is a crucial intermediate in all PLP-dependent reactions. nih.gov Competition enzyme-linked immunosorbent assays (ELISAs) are commonly used for this purpose. nih.govnih.gov This step is highly selective, as it eliminates many of the antibodies that bind to the non-planar hapten but not the planar reaction intermediate. nih.gov

Catalytic Activity Assays: The antibodies that pass the binding screens are then assayed for specific PLP-dependent catalytic activities, such as α,β-elimination reactions (e.g., with β-chloroalanine) and transamination reactions. nih.govnih.gov

This sequential screening strategy effectively mimics the functional selection pressures that likely drove the evolution of natural PLP-dependent enzymes. nih.govnih.gov

| Screening Step | Purpose | Common Method |

| Hapten Binding | Initial identification of antibodies recognizing the transition-state analog. | ELISA |

| Schiff Base Binding | Selection for antibodies that bind the key planar reaction intermediate. | Competition ELISA |

| Catalytic Activity | Direct measurement of the desired chemical transformation. | Spectrophotometric assays |

Biomimetic Approaches for Mimicking PLP-Enzyme Active Site Features

The successful generation of catalytic antibodies using this compound demonstrates a powerful biomimetic approach. By designing a hapten that mimics a key intermediate in PLP-dependent catalysis, researchers can effectively "trick" the immune system into producing antibody active sites that replicate features of natural enzyme active sites. researchgate.net

Structural studies of these catalytic antibodies have revealed striking similarities to their natural enzyme counterparts. nih.gov For instance, the binding sites of these abzymes are shaped to accommodate the planar coenzyme-amino acid adduct. nih.gov Furthermore, specific amino acid residues within the antibody's binding pocket are positioned to interact with the substrate and cofactor in a way that facilitates catalysis. For example, an arginine residue may be positioned to bind the α-carboxylate group of the amino acid substrate, a feature also observed in many PLP-dependent enzymes. nih.gov

These biomimetic strategies extend beyond simply mimicking the transition state. They also involve creating a microenvironment within the antibody's binding site that is conducive to catalysis. nih.gov This can include the precise positioning of general acid or base catalysts, which are crucial for many enzymatic reactions. ucsf.edu The N-acetyl-L-lysine portion of the hapten has been shown to select for aromatic residues in the antibody's hypervariable loops, which in turn create an anion-binding environment in the active site. ebi.ac.uk

Strategies for Expanding the Catalytic Scope through Cofactor Incorporation in Abzymes

The incorporation of cofactors like PLP is a primary strategy for expanding the catalytic capabilities of antibodies. nih.gov While the protein scaffold of an antibody provides a binding pocket and can contribute to catalysis through strategically placed amino acid side chains, the intrinsic chemical reactivity of many reactions is beyond the scope of the 20 standard amino acids. Cofactors provide the necessary chemical machinery to perform a wider range of transformations. wikipedia.org

PLP is a particularly attractive cofactor due to its remarkable versatility in amino acid metabolism, participating in reactions such as transamination, decarboxylation, racemization, and α,β-elimination. nih.gov The successful elicitation of antibodies that can utilize PLP to catalyze reactions like transamination and α,β-elimination validates this approach. nih.govnih.gov

The strategy of using a hapten that is a stable analog of the cofactor-substrate complex is a generalizable one. It can be applied to other cofactors as well, opening the door to the creation of abzymes for a vast array of chemical reactions that are dependent on cofactors such as metal ions or other organic coenzymes. nih.gov

Computational Approaches and Homology Modeling in Abzyme Engineering

Computational methods, particularly homology modeling, play an increasingly important role in understanding and engineering catalytic antibodies. nih.gov Once the amino acid sequence of a catalytic antibody is determined, homology modeling can be used to build a three-dimensional structural model of its variable domain. nih.gov This is achieved by comparing the antibody's sequence to the known structures of related antibodies in protein databases.

These computational models provide invaluable insights into the structure-function relationships of the abzyme. nih.govfrontiersin.orgnih.govresearchgate.net For example, modeling can reveal:

The specific interactions between the antibody and the hapten or the substrate-cofactor complex. ebi.ac.uk

The identity and location of potential catalytic residues. ebi.ac.uk

The conformational changes that may occur during the catalytic cycle.

This information can then be used to guide further engineering of the abzyme through site-directed mutagenesis. nih.gov For instance, if modeling suggests that a particular amino acid residue is important for catalysis, it can be mutated to other residues to see if the catalytic efficiency can be improved. Alanine (B10760859) scanning, where residues are systematically mutated to alanine, is a common technique used in conjunction with homology modeling to probe the functional importance of specific amino acids. nih.gov

Computational modeling was instrumental in elucidating the structural basis for the D-amino acid transamination activity of the catalytic antibody 15A9, which was raised against this compound. ebi.ac.uk The model, in conjunction with crystallographic data, showed how the antibody's active site accommodates the PLP-amino acid adduct and positions key residues to facilitate the reaction. ebi.ac.uk

| Computational Tool | Application in Abzyme Research |

| Homology Modeling | Predicts the 3D structure of the antibody's variable domain. |

| Molecular Docking | Simulates the binding of the hapten, substrate, and cofactor to the antibody. |

| Molecular Dynamics | Simulates the dynamic movements of the antibody and its ligands over time. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Models the chemical reaction mechanism within the antibody active site. |

Advanced Analytical and Spectroscopic Methodologies for Research on N 2 5 Phosphopyridoxyl L Lysine

Chromatographic Techniques for Adduct Analysis and Separation

Chromatographic methods are fundamental for the isolation and quantification of N(2)-(5'-phosphopyridoxyl)-L-lysine from complex biological matrices. High-performance liquid chromatography (HPLC) is a primary tool, often coupled with sensitive detection methods.

To enhance the detection of amino acids and their derivatives like this compound, which may lack a strong chromophore, precolumn derivatization is a widely employed strategy. nih.govmdpi.com This involves reacting the analyte with a labeling agent to form a product with improved chromatographic properties and detectability, typically by UV-Vis or fluorescence detectors.

Common derivatizing reagents for amino groups include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). nih.govnih.govshimadzu.com OPA reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. nih.gov FMOC reacts with both primary and secondary amines to form stable, fluorescent adducts. nih.govnih.gov For instance, a dual-reagent approach using both OPA and FMOC can be employed for the comprehensive analysis of all amino acids in a sample. nih.gov Another reagent, phenyl isothiocyanate (PITC), reacts with amino acids to form phenylthiocarbamyl derivatives, which are readily detectable by UV absorption. mdpi.com

While these methods are generally applicable to amino acids, their specific use for this compound would require optimization to account for the existing phosphopyridoxyl moiety. The derivatization of the remaining primary amino group on the lysine (B10760008) side chain could significantly enhance its detection sensitivity in complex mixtures.

Table 1: Common Precolumn Derivatization Reagents for Amino Acid Analysis

| Reagent | Target Functional Group | Detection Method | Advantages |

| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence | High sensitivity, rapid reaction |

| 9-Fluorenylmethyl chloroformate (FMOC) | Primary and secondary amines | Fluorescence | Stable derivatives |

| Phenyl isothiocyanate (PITC) | Primary and secondary amines | UV Absorption | Well-established method |

| Dansyl chloride | Primary and secondary amines | Fluorescence | High sensitivity |

The analysis of polar and ionic compounds like this compound by reversed-phase HPLC can be challenging due to poor retention on hydrophobic stationary phases. Ion-pairing chromatography offers a solution by adding a reagent to the mobile phase that contains a hydrophobic part and an ionic group. nih.govnih.govrsc.org This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the column.

For the analysis of phosphorylated compounds like PLP, ion-pairing reagents such as 1-octanesulfonic acid (OSA) have been shown to significantly improve chromatographic performance and signal-to-noise ratios in mass spectrometry detection. nih.gov Similarly, for cationic analytes, alkyl sulfonates can be used as ion-pairing agents. The choice of the ion-pairing reagent, its concentration, and the pH of the mobile phase are critical parameters that need to be optimized for a successful separation. An alternative approach involves the in-sample addition of the ion-pairing reagent, which can provide similar benefits while minimizing the exposure of the chromatographic system and detector to the reagent. rsc.org

Mass Spectrometry (MS) for Structural Characterization and Adduct Identification

Mass spectrometry is an indispensable tool for the definitive identification and structural elucidation of this compound. It provides precise mass-to-charge ratio (m/z) measurements and fragmentation patterns that serve as a molecular fingerprint.

Electrospray ionization-mass spectrometry (ESI-MS) is particularly well-suited for the analysis of polar, non-volatile, and thermally labile molecules like this compound. nih.govresearchgate.net This soft ionization technique allows the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the accurate determination of the molecular weight of the intact adduct.

In tandem mass spectrometry (MS/MS), the precursor ion corresponding to the adduct can be isolated and fragmented to yield product ions that provide structural information. mdpi.comnih.gov For example, the fragmentation of a peptide containing a phosphopyridoxyl-lysine modification would reveal characteristic neutral losses, such as the phosphate (B84403) group, and specific fragment ions that can pinpoint the site of modification. nih.gov The stability of the phosphoramidate (B1195095) bond in lysine-phosphorylated peptides can be a challenge, as it is susceptible to hydrolysis under acidic conditions often used in ESI-MS. nih.gov Therefore, careful optimization of the analytical conditions is necessary. The use of multistage activation (MSA)-assisted collision-induced dissociation (CID) can enhance the identification and localization of PLP modifications on peptides. nih.gov

Table 2: ESI-MS/MS Fragmentation Data for a Hypothetical this compound Adduct

| Precursor Ion (m/z) | Proposed Fragment Ion | m/z | Interpretation |

| [M+H]+ | [M+H - H3PO4]+ | M - 97 | Loss of phosphoric acid |

| [M+H]+ | Pyridoxal-H+ | 152 | Pyridoxal (B1214274) moiety |

| [M+H]+ | Lysine immonium ion | 101 | Lysine side chain fragment |

Laser Desorption/Ionization Mass Spectrometry (LDI-MS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), is another powerful technique for the analysis of biomolecules, including modified peptides. shimadzu.comnih.govhawaii.edu In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the soft ionization of the analyte.

MALDI-TOF (Time-of-Flight) MS can be used to determine the molecular weight of peptides and proteins modified with this compound with high accuracy. nih.govhawaii.edu MALDI-TOF/TOF, the tandem version of this technique, allows for the fragmentation of selected precursor ions to confirm the identity of the modification and its location within a peptide sequence. nih.gov The analysis of phosphopeptides by MALDI can be challenging due to the potential for neutral loss of the phosphate group. However, the choice of matrix and measurement mode (linear vs. reflectron) can be optimized to minimize this effect. shimadzu.com For instance, using a 2,5-dihydroxybenzoic acid (DHB) matrix can help to suppress neutral loss in reflectron mode. shimadzu.com

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopies

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) are specialized spectroscopic techniques that are used to study paramagnetic species, i.e., molecules with unpaired electrons. nih.govyoutube.com While the final this compound adduct is diamagnetic, EPR and ENDOR are invaluable for studying the radical intermediates that can be formed during enzymatic reactions involving PLP and lysine. nih.govnih.gov

In certain PLP-dependent enzymes, such as lysine 2,3-aminomutase and lysine 5,6-aminomutase, the reaction mechanism proceeds through radical intermediates. nih.govnih.govnih.gov EPR spectroscopy can directly detect and characterize these radical species, providing information about their electronic structure and environment. ENDOR spectroscopy, a higher-resolution technique, allows for the measurement of the hyperfine couplings between the unpaired electron and nearby magnetic nuclei (e.g., 1H, 2H, 13C, 15N). nih.gov This information can be used to determine the precise location of the radical within the molecule and its proximity to other atoms, such as those of the PLP cofactor. nih.gov For example, by using isotopically labeled substrates or cofactors, the distance between the radical center and specific atoms can be determined, providing critical insights into the reaction mechanism. nih.gov EPR has also been used to study metal complexes involving Schiff bases of pyridoxal, which can be relevant in understanding the catalytic environment of certain enzymes. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) for Hapten-Antibody Binding Studies

This compound has been effectively used as a hapten to generate monoclonal antibodies with catalytic properties (abzymes). nih.gov This compound serves as a stable, non-planar analogue of the planar, resonance-stabilized Schiff base adducts that are key intermediates in PLP-dependent enzymatic reactions. nih.gov Enzyme-Linked Immunosorbent Assay (ELISA) is a fundamental technique for screening and characterizing these antibodies.

A competition ELISA format is particularly powerful in this context. After raising a panel of monoclonal antibodies against the this compound hapten, this assay is used to identify which antibodies can bind to the true reaction intermediate, the planar Schiff base (or external aldimine). nih.gov

The screening process involves:

Immobilizing the hapten-protein conjugate on the wells of a microtiter plate.

Incubating the anti-hapten antibodies in the wells in the presence of various concentrations of a competitor ligand.

The competitor ligand is the Schiff base formed between PLP and an amino acid, such as D- or L-norleucine. nih.gov

Antibodies that bind preferentially to the planar Schiff base intermediate will show reduced binding to the immobilized hapten. This is detected by a decrease in the signal from a secondary, enzyme-linked antibody.

This highly discriminating screening step successfully eliminated a majority of the initial 24 hapten-binding antibodies, isolating a few clones with the desired binding preference for the planar intermediate. nih.gov For instance, three clones were found to bind the Schiff base formed with L-norleucine, while two others preferred the adduct with the D-enantiomer. nih.gov This ELISA-based selection was crucial for identifying antibodies with the potential to catalyze PLP-dependent reactions. nih.gov

Table 2: Results of Competition ELISA Screening for Catalytic Antibody Candidates

| Antibody Clones | Total Hapten-Binding Clones | Positive Clones (Binding to L-norleucine Schiff base) | Positive Clones (Binding to D-norleucine Schiff base) | Outcome of Screening |

|---|

Enzyme Activity Assays and Spectrophotometric Monitoring in Mechanistic Studies

Following the identification of promising antibody candidates via ELISA, their catalytic efficiencies must be quantified. Enzyme activity assays, often monitored by UV-visible spectrophotometry, are employed to determine the rates of the catalyzed reactions and to elucidate kinetic parameters.

For the antibodies raised against this compound, researchers assayed for several PLP-dependent reactions. nih.gov The formation of the Schiff base (aldimine) itself can be monitored spectrophotometrically due to the characteristic absorbance of the imine bond. Three of the ELISA-positive antibody clones were shown to accelerate this initial step of aldimine formation. nih.gov

Furthermore, the antibodies were tested for their ability to catalyze more complex reactions, such as the α,β-elimination of β-chloroalanine. nih.gov The progress of this reaction can be followed by monitoring the appearance of the product or the disappearance of the substrate at a specific wavelength. Two of the antibodies that accelerated aldimine formation were also found to catalyze this elimination reaction. nih.gov

A general approach for measuring the activity of lysine-metabolizing enzymes, such as L-lysine α-oxidase, involves a coupled spectrophotometric assay. nih.gov In this method, the enzymatic reaction produces hydrogen peroxide (H₂O₂), which is then used by horseradish peroxidase (HRP) in the assay mixture to oxidize a chromogenic substrate. nih.gov The formation of the colored product is monitored over time at a specific wavelength (e.g., 505 nm for the product of 4-aminoantipyrine (B1666024) and phenol (B47542) oxidation), providing a measure of the enzyme's activity. nih.gov This principle can be adapted to measure the activity of catalytic antibodies that produce H₂O₂.

Table 3: Catalytic Activities Identified in Antibodies Raised Against this compound

| Catalytic Activity Assayed | Monitoring Principle | Number of Positive Clones |

|---|---|---|

| Schiff Base (Aldimine) Formation | Spectrophotometric detection of the imine bond. nih.gov | 3 |

| α,β-elimination of β-chloroalanine | Spectrophotometric monitoring of substrate/product concentration. nih.gov | 2 |

Broader Biochemical and Systems Biology Context of Lysine and Plp Interactions

Interactions with Lysine (B10760008) Biosynthesis Pathways (Diaminopimelate and α-Aminoadipate Pathways)

Organisms capable of synthesizing the essential amino acid lysine do so via one of two distinct pathways: the diaminopimelate (DAP) pathway or the α-aminoadipate (AAA) pathway. scispace.cominformit.org

The Diaminopimelate (DAP) pathway is predominantly found in bacteria and plants. nih.govresearchgate.netasm.org It is a branch of the aspartate metabolic pathway, which also produces methionine, threonine, and isoleucine. asm.orgpnas.org The DAP pathway involves several enzymatic steps to convert aspartate into meso-diaminopimelate, the direct precursor to lysine. researchgate.netpnas.org A key step in some variants of this pathway is the transamination to form L,L-diaminopimelate, a reaction often catalyzed by a PLP-dependent aminotransferase. researchgate.netresearchgate.net For instance, L,L-diaminopimelate aminotransferase (DapL), found in certain bacteria and plants, utilizes a PLP cofactor to catalyze the conversion of tetrahydrodipicolinate to L,L-diaminopimelate. researchgate.net The formation of the N(2)-(5'-phosphopyridoxyl)-L-lysine adduct exemplifies the covalent Schiff base intermediate that is critical for the catalytic mechanism of such PLP-dependent transaminases.

The α-Aminoadipate (AAA) pathway is characteristic of yeasts, higher fungi, and some archaea and bacteria like Thermus thermophilus. wikipedia.orgnih.govoup.com This pathway begins with the condensation of acetyl-CoA and α-ketoglutarate and proceeds through intermediates like homocitrate and α-aminoadipate to synthesize lysine. nih.govtandfonline.com The conversion of α-ketoadipate to α-aminoadipate is catalyzed by aminoadipate aminotransferase, a PLP-dependent enzyme. wikipedia.org The interaction between the enzyme's lysine residue and PLP to form a stable internal aldimine, and subsequently with the substrate to form an external aldimine, is a critical mechanistic feature, paralleling the structure of this compound.

| Pathway | Organisms | Key PLP-Dependent Step (Example) |

| Diaminopimelate (DAP) Pathway | Bacteria, Plants | Conversion of tetrahydrodipicolinate to L,L-diaminopimelate by DapL. researchgate.netresearchgate.net |

| α-Aminoadipate (AAA) Pathway | Fungi, Yeast, some Archaea/Bacteria | Conversion of α-ketoadipate to α-aminoadipate by aminoadipate aminotransferase. wikipedia.org |

Role in Lysine Catabolism and Downstream Metabolite Interconversion

The breakdown of lysine in most organisms, including mammals, primarily occurs via the saccharopine pathway in the mitochondria. scispace.comnih.gov This pathway converts lysine into saccharopine, which is then metabolized to α-aminoadipic acid and ultimately to acetyl-CoA, which can enter the citric acid cycle. nih.govontosight.ai

Several enzymes involved in lysine degradation and the interconversion of its metabolites are PLP-dependent. For example, in Pseudomonas aeruginosa, lysine catabolism is dependent on a PLP-dependent lysine decarboxylase (LdcA), which converts lysine to cadaverine. nih.gov Another potential catabolic route involves transamination reactions. An arginine/lysine:pyruvate transaminase has been identified, which, like other aminotransferases, relies on a PLP cofactor to facilitate the transfer of an amino group. nih.gov The formation of the this compound adduct is a stable representation of the initial binding step between PLP and the lysine substrate in the active site of these enzymes, which precedes the subsequent catalytic reactions of decarboxylation or transamination. nih.gov

| Catabolic Enzyme Class | Cofactor | Role in Lysine Catabolism |

| Lysine Decarboxylase | Pyridoxal-5'-Phosphate (PLP) | Converts lysine to cadaverine. nih.gov |

| Aminotransferases | Pyridoxal-5'-Phosphate (PLP) | Transfers the amino group from lysine to an α-keto acid. nih.gov |

| Phospho-lyases | Pyridoxal-5'-Phosphate (PLP) | Act on phosphorylated lysine derivatives, such as 5-phosphonooxy-L-lysine phospho-lyase. wikipedia.org |

Implications in Protein Covalent Modifications and Adductomics Research

Lysine is one of the most frequently post-translationally modified amino acid residues in proteins. nih.govbiocuckoo.cn Its side-chain amino group is a potent nucleophile, making it susceptible to a wide range of covalent modifications, including acetylation, methylation, and ubiquitination, which play critical roles in regulating protein function and gene expression. scispace.comyoutube.comyoutube.com

The formation of an adduct with PLP, resulting in a structure like this compound, is a specific type of covalent modification. This occurs not only with free lysine as a substrate but also with lysine residues within the active sites of PLP-dependent enzymes, where the PLP cofactor is held in place by forming a Schiff base (an internal aldimine).

Adductomics, the systematic study of protein and DNA adducts, utilizes techniques like mass spectrometry to identify and quantify covalent modifications from endogenous and exogenous agents. nih.gov Lysine adducts derived from reactive species, such as lipid peroxidation products, are a major focus of this research. nih.govresearchgate.net The stable this compound adduct serves as a model for such covalent modifications. Its chemical stability has been exploited in biochemical research; for example, antibodies have been successfully raised using a hapten related to this structure, enabling the study of PLP-binding sites and the mechanisms of catalytic antibodies. ebi.ac.uk

DNA-protein cross-links (DPCs) are highly toxic lesions that block replication and transcription by covalently trapping proteins onto DNA. nih.govharvard.edu Lysine residues are frequently involved in the formation of DPCs due to the nucleophilicity of the ε-amino group. nih.govnih.gov These cross-links can be induced by various agents, including endogenous aldehydes like formaldehyde (B43269) and DNA damage products such as apurinic/apyrimidinic (AP) sites. nih.govnih.gov

The mechanism of DPC formation by aldehydes often involves the creation of a Schiff base between the aldehyde and the lysine amino group, which can then react with a DNA base. nih.gov This chemistry is directly analogous to the formation of the Schiff base between lysine and the aldehyde group of PLP. While PLP itself is not typically cited as a primary cause of DPCs, the chemical principles underlying its covalent linkage to lysine are the same as those that drive the formation of these genotoxic lesions. Studies on DPCs often investigate the reaction between lysine and reactive sites on DNA, such as those formed by oxidation, to characterize the resulting adducts. nih.govnih.gov

Relevance to Systems Metabolic Engineering for Amino Acid Production and Pathway Optimization

Systems metabolic engineering aims to rationally design and optimize microbial strains for the overproduction of valuable chemicals, including the essential amino acid L-lysine. nih.govcytgen.com Organisms like Corynebacterium glutamicum and Escherichia coli have been extensively engineered to produce lysine on an industrial scale. nih.govinscripta.com

These engineering efforts involve redirecting carbon flux towards the lysine biosynthesis pathway, eliminating competing pathways, and optimizing the supply of energy and cofactors like NADPH. nih.govresearchgate.net The interaction between lysine and PLP-dependent enzymes is of significant relevance in this context. Many key enzymes in central carbon and amino acid metabolism, including transaminases that may be engineered or regulated as part of the optimization strategy, are PLP-dependent. nih.gov

High intracellular concentrations of the final product, L-lysine, could potentially lead to inhibitory effects. One such mechanism could be the non-productive binding of lysine to the PLP cofactor of enzymes in the biosynthetic or related pathways, forming stable adducts analogous to this compound. This could sequester the PLP cofactor or inhibit the enzyme, creating a bottleneck in the engineered pathway. Therefore, understanding the kinetics and regulation of PLP-dependent enzymes, and potentially engineering them to be less susceptible to product inhibition, is a crucial aspect of optimizing strains for high-titer lysine production. nih.govresearchgate.net

Computational and Theoretical Approaches in N 2 5 Phosphopyridoxyl L Lysine Research

Molecular Modeling and Docking of Enzyme-Adduct Complexes

Molecular modeling and docking simulations are powerful tools for investigating the three-dimensional structures of enzyme-adduct complexes involving N(2)-(5'-phosphopyridoxyl)-L-lysine. These methods allow researchers to predict and analyze the binding modes of this adduct within the active sites of enzymes.

In the context of catalytic antibodies, molecular modeling has been instrumental. For instance, studies on monoclonal antibodies raised against this compound have utilized these techniques to understand the structural basis of their catalytic activity. nih.gov By modeling the interaction between the hapten, which mimics the transition state of PLP-dependent reactions, and the antibody's binding site, researchers can identify key amino acid residues involved in catalysis.

Docking studies have further elucidated the specific interactions that stabilize the enzyme-adduct complex. These simulations predict the most favorable binding orientation of the this compound adduct within an enzyme's active site. The complementarity-determining regions of antibodies, for example, have been shown to be rich in tyrosine residues. nih.gov Docking simulations can reveal how these tyrosine residues form hydrogen bonds and other non-covalent interactions with the phosphopyridoxyl and lysine (B10760008) moieties of the adduct, thereby contributing to both binding affinity and catalytic efficiency. nih.gov

| Key Residue | Predicted Interaction with this compound |

| Tyrosine | Hydrogen bonding with the phosphate (B84403) and pyridoxyl groups |

| Aspartate/Glutamate (B1630785) | Electrostatic interactions with the positively charged lysine side chain |

| Hydrophobic Residues | van der Waals interactions with the pyridoxyl ring |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and energetics of the reaction mechanisms involving this compound. DFT allows for a detailed quantum mechanical description of the bond-breaking and bond-forming processes that occur during catalysis.

These calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. For PLP-dependent reactions, DFT can help to understand the formation of the Schiff base intermediate, which is a crucial step in many amino acid transformations. The this compound adduct itself represents a stable intermediate, and DFT can provide insights into its formation and subsequent conversion to products.

Homology Modeling in the Rational Design of Catalytic Antibodies

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein. In the field of catalytic antibody research, homology modeling has played a crucial role in the rational design of antibodies with enhanced catalytic activities.

By determining the amino acid sequences of the variable domains of antibodies that bind to this compound, researchers can construct homology models of their structures. nih.gov These models provide a structural framework for understanding the differences between catalytic and non-catalytic antibodies. nih.gov For example, analysis of these models can reveal subtle differences in the architecture of the binding site that may influence catalytic efficiency.

This structural information can then be used to guide site-directed mutagenesis experiments aimed at improving the catalytic properties of the antibodies. By strategically replacing specific amino acid residues in the binding site, researchers can attempt to optimize the interactions with the this compound adduct and enhance the rate of the desired chemical reaction. The finding that a non-catalytic antibody can be clonally related to a catalytic one, with high sequence identity, suggests that even minor changes in the amino acid sequence can have a significant impact on catalytic function. nih.gov

| Antibody Type | Key Structural Features | Implication for Catalysis |

| Catalytic | Optimal positioning of key residues for transition state stabilization | Efficient catalysis of the desired reaction |

| Non-Catalytic | Sub-optimal geometry of the binding site | Binds the hapten but lacks significant catalytic activity |

Future Research Directions and Unanswered Questions

Development and Application of Novel N(2)-(5'-phosphopyridoxyl)-L-lysine Analogs as Advanced Mechanistic Probes

The synthesis of functionalized PLP analogs is a burgeoning area of research aimed at dissecting the intricate mechanisms of PLP-dependent enzymes. These molecular probes are designed to trap enzymatic intermediates, report on active site environments, and identify new PLP-dependent proteins within the cellular proteome.

One promising strategy involves modifying the pyridoxal (B1214274) molecule at various positions, such as the 2'-position, to create probes that can be metabolized by cells and then covalently link to the target enzymes. nih.gov This approach has been successfully used to enrich and identify a significant portion of the PLP-dependent enzyme inventory in organisms like Staphylococcus aureus. nih.gov Future work will likely focus on developing a wider array of these probes with diverse functionalities, including:

Photo-reactive groups: To allow for light-induced crosslinking to interacting proteins, capturing transient enzyme-substrate complexes.

Fluorescent reporters: To enable real-time monitoring of adduct formation and enzyme dynamics within living cells.

Spectroscopic labels: Such as isotopic labels for NMR or vibrational probes for Raman spectroscopy, to provide detailed structural information about the active site.

These advanced probes will be instrumental in answering fundamental questions about enzyme mechanism, substrate specificity, and the regulation of PLP-dependent pathways. libretexts.orgnih.gov

In-depth Spectroscopic and Structural Investigations of Transient Enzymatic States

The catalytic cycle of PLP-dependent enzymes involves a series of short-lived intermediates, making their direct observation a significant challenge. Future research will increasingly rely on a combination of high-resolution structural biology and advanced spectroscopic techniques to capture and characterize these transient states, including the formation and breakdown of the this compound aldimine.

Time-resolved spectroscopic methods, spanning from femtoseconds to minutes, are crucial for tracking the kinetics of these processes. nih.gov For instance, transient absorption spectroscopy has been used to follow the formation of quinonoid intermediates, which are key species in many PLP-catalyzed reactions. nih.gov Combining these kinetic data with high-resolution structural methods will provide a more complete picture of the enzymatic process.

Key areas for future investigation include:

Time-resolved X-ray crystallography and cryo-electron microscopy (cryo-EM): To obtain "snapshots" of enzymes at various stages of the catalytic cycle, revealing the precise conformational changes that occur.

Advanced NMR spectroscopy: To probe the electronic environment and dynamics of the PLP-lysine adduct and surrounding active site residues.

Vibrational spectroscopies (Raman and IR): To study the bonding changes within the cofactor and substrate during catalysis.

These studies will provide unprecedented detail into how the enzyme active site orchestrates the complex chemical transformations catalyzed by PLP. frontiersin.orgnih.gov

Computational Design and Engineering of Highly Specific PLP-Dependent Biocatalysts

The remarkable catalytic power of PLP-dependent enzymes makes them attractive tools for industrial biotechnology, particularly for the synthesis of valuable chemicals like non-canonical amino acids. nih.govrsc.org However, natural enzymes are often not perfectly suited for industrial processes. rsc.org Computational design and directed evolution are powerful strategies for engineering these enzymes to have improved properties, such as enhanced stability, altered substrate specificity, and even novel catalytic functions. digitellinc.comresearchgate.net

Future research in this area will focus on integrating computational and experimental approaches to create highly specific biocatalysts. digitellinc.com This involves:

Molecular modeling: Using techniques like molecular docking and molecular dynamics simulations to understand the interactions between the PLP cofactor, substrates, and the enzyme active site. digitellinc.com

Quantum mechanics/molecular mechanics (QM/MM) calculations: To model the electronic details of the catalytic reaction, providing insights into transition states and reaction barriers. digitellinc.com

Rational and computational protein design: Using the insights from modeling to predict mutations that will lead to desired changes in enzyme function. frontiersin.orgdigitellinc.com

Directed evolution: Employing laboratory evolution techniques to screen large libraries of enzyme variants for improved performance. researchgate.net

This synergistic approach holds the promise of developing bespoke enzymes for a wide range of applications in the pharmaceutical, chemical, and food industries. rsc.org

Comprehensive Exploration of this compound Adduct Formation and Function in Complex Cellular Systems

While much is known about the role of the this compound adduct in individual enzymes, its formation and function within the complex environment of a living cell are less understood. Future research will need to take a more systems-level approach to investigate the broader physiological and pathological roles of this adduct.

A key challenge is the inherent reactivity of PLP, which can potentially form adducts with non-target proteins, leading to toxicity. nih.gov Cells have evolved mechanisms to tightly regulate the concentration of free PLP. nih.gov Understanding these regulatory networks is a critical area for future study.

Emerging research directions include:

Chemical proteomics: Utilizing the aforementioned cofactor mimics to map the full complement of PLP-binding proteins in different cell types and under various conditions. nih.gov

Metabolomics: To study how the activity of PLP-dependent enzymes influences global metabolic fluxes in health and disease. nih.govnih.gov

"Adductomics": A new field focused on the systematic identification and quantification of PLP adducts on a proteome-wide scale to understand their potential roles in signaling and regulation beyond catalysis.

These investigations will shed light on how the formation of the this compound adduct is integrated into the broader cellular network and how its dysregulation may contribute to disease. nih.govnih.gov

Strategic Engineering of Biological Systems for Controlled Adduct Manipulation and Pathway Redirection

The ability to control the formation and activity of the this compound adduct in living organisms opens up exciting possibilities for metabolic engineering and synthetic biology. nih.gov By manipulating PLP-dependent pathways, it may be possible to redirect metabolic flux towards the production of valuable compounds or to correct metabolic imbalances associated with disease. nih.govnih.govnih.gov

Future strategies in this area will likely involve a multi-pronged approach:

Cofactor engineering: Modifying the biosynthetic pathways for PLP to control its availability within the cell. researchgate.net

Enzyme engineering: Introducing engineered PLP-dependent enzymes with novel specificities into host organisms to create new metabolic pathways. nih.gov

Growth-coupled selection: Developing clever selection systems where the desired enzymatic activity is linked to cell survival, enabling high-throughput screening for improved enzyme variants. researchgate.net

A notable example is the potential to modulate tryptophan metabolism, which is heavily reliant on PLP-dependent enzymes and has significant implications for host-microbe interactions and human health. nih.govnih.gov By strategically manipulating the PLP-dependent enzymes in this pathway, it may be possible to re-balance the production of bioactive tryptophan metabolites for therapeutic benefit. nih.govnih.gov

Q & A

Q. How is N(2)-(5'-phosphopyridoxyl)-L-lysine synthesized, and what experimental conditions optimize its yield?

this compound is synthesized via reductive phosphorylation of L-lysine using pyridoxal phosphate (PLP) as a precursor. Key steps include:

- Aldimine formation : Reacting L-lysine with PLP under mildly alkaline conditions (pH 7.5–8.0) to form a Schiff base intermediate.

- Reduction : Stabilizing the intermediate using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in aqueous buffer.

- Purification : Isolation via ion-exchange chromatography or reverse-phase HPLC, with yields optimized by controlling reaction temperature (4–25°C) and stoichiometric ratios (1:1.5 lysine:PLP) .

Q. What methodologies are used to confirm the structural integrity of this compound in enzymatic studies?

- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR verify the covalent linkage between the 5'-phosphopyridoxyl group and the lysine side chain. Key signals include δ 8.5 ppm (pyridine ring protons) and δ 0.5–4.0 ppm (lysine backbone) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular mass (expected [M+H]⁺ ~430 Da) and fragmentation patterns .

- Crystallography : Co-crystallization with target enzymes (e.g., aminotransferases) resolves binding conformations (e.g., PDB IDs: 5WYA, 2A5T) .

Q. How does this compound mimic natural coenzyme-substrate adducts in PLP-dependent enzymes?

The compound acts as a stable analog of the Schiff base intermediate formed during PLP-dependent catalysis. Its phosphopyridoxyl group replicates the electron-withdrawing properties of PLP, enabling studies of:

- Active-site dynamics : Binding interactions with catalytic residues (e.g., lysine 258 in aspartate aminotransferase) .

- Transition-state stabilization : Mimics the tetrahedral intermediate in racemases and aminotransferases .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data when using this compound as a substrate analog?

Contradictions often arise from differences in enzyme isoforms or assay conditions. To address this:

- Control experiments : Compare activity with wild-type vs. mutant enzymes (e.g., K258H variants lacking PLP-binding lysine) .

- pH-dependent assays : Monitor reaction rates at pH 6.5–9.0 to identify protonation states affecting substrate binding .

- Competitive inhibition studies : Use PLP or lysine derivatives to validate specificity .

Q. What structural insights can be gained from co-crystallizing this compound with enzymes like isoleucine 2-epimerase?

Co-crystal structures (e.g., PDB 5WYA) reveal:

Q. How does this compound enable the generation of catalytic antibodies for biotechnological applications?

The compound serves as a hapten to elicit antibodies that accelerate aldimine formation. Key steps include:

- Hapten conjugation : Covalently link this compound to carrier proteins (e.g., bovine serum albumin) via maleimide chemistry .

- Antibody screening : Use ELISA or surface plasmon resonance (SPR) to select clones with >10⁴ M⁻¹ affinity for the analog .

Comparative Analysis of Structural Analogs

Q. Table 1: Key analogs of this compound and their applications

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.